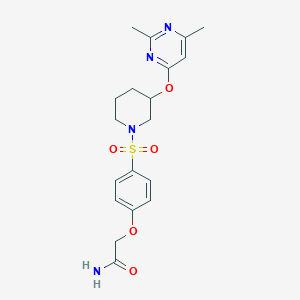

2-(4-((3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide

Description

Properties

IUPAC Name |

2-[4-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]sulfonylphenoxy]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O5S/c1-13-10-19(22-14(2)21-13)28-16-4-3-9-23(11-16)29(25,26)17-7-5-15(6-8-17)27-12-18(20)24/h5-8,10,16H,3-4,9,11-12H2,1-2H3,(H2,20,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFHIUAVFLIHZKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide typically involves a multi-step process:

Preparation of 2,6-Dimethylpyrimidin-4-ol: : This can be achieved through a cyclization reaction of appropriate starting materials under acidic or basic conditions.

Formation of Piperidine Intermediate: : The pyrimidinyl group is reacted with piperidine using a coupling agent, such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of a base like DIPEA (N,N-Diisopropylethylamine).

Sulfonylation: : The resulting product is then subjected to sulfonylation using sulfonyl chloride under basic conditions to introduce the sulfonyl group.

Phenoxy Acetamide Formation: : Finally, the compound is reacted with phenoxyacetic acid or its derivatives under appropriate conditions to form the target acetamide.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized versions of the synthetic routes mentioned above, often with modifications to improve yield, reduce costs, and enhance efficiency. Techniques like flow chemistry, microwave-assisted synthesis, and high-throughput screening may be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound may undergo oxidation reactions, particularly at the piperidinyl or phenoxy moieties, depending on the reaction conditions.

Reduction: : Reduction can occur at the sulfonyl group or other functional groups within the molecule.

Substitution: : Various substitution reactions, such as nucleophilic aromatic substitution, can take place, especially involving the phenoxy group.

Common Reagents and Conditions

Oxidation: : Reagents like m-CPBA (meta-Chloroperbenzoic acid) or potassium permanganate in solvent systems like dichloromethane or acetone-water mixtures.

Reduction: : Hydrogenation catalysts such as palladium on carbon or reducing agents like lithium aluminum hydride in solvents like ethanol or ether.

Substitution: : Strong bases such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide or N,N-dimethylformamide.

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for multiple functionalizations, making it valuable for creating novel chemical entities.

Biology

Biologically, it may be used as a probe or ligand in various biochemical assays to study receptor interactions, enzyme activities, or cellular pathways.

Medicine

In medicine, this compound or its derivatives might have therapeutic potential. It could be investigated for its efficacy in treating diseases or conditions by targeting specific biological pathways.

Industry

In the industrial context, 2-(4-((3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide might be utilized in the formulation of specialty chemicals, pharmaceuticals, or as an intermediate in manufacturing processes.

Mechanism of Action

Molecular Targets

The compound exerts its effects by interacting with specific molecular targets such as enzymes, receptors, or ion channels. Its multiple functional groups allow for diverse binding interactions.

Pathways Involved

The pathways involved depend on the specific context of its application. It may influence signaling cascades, metabolic routes, or gene expression patterns in biological systems.

Comparison with Similar Compounds

Structural Analogs with Piperidine/Pyrrolidine-Sulfonyl Linkages

Compound A : 2-(4-(N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)sulfamoyl)phenoxy)acetamide ()

- Key Differences :

- The piperidine ring is substituted with a 1,1-dioxidotetrahydrothiophen-3-yl group instead of 2,6-dimethylpyrimidin-4-yl ether.

- Molecular weight: 431.5 g/mol vs. ~476.5 g/mol (estimated for the target compound).

- Implications :

Compound B : 2-(4-((3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide ()

- Key Differences :

- Pyrrolidine replaces piperidine, and a 3-chloropyridin-4-yl ether substitutes the pyrimidine group.

- Molecular weight: 411.9 g/mol vs. ~476.5 g/mol .

- Implications :

Analogs with Sulfonamide/Acetamide Pharmacophores

Compound C : N-[4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-(4-propanoylphenoxy)acetamide ()

- Key Differences :

- A sulfamoyl group replaces the piperidinyl-sulfonyl linkage.

- Molecular formula: C23H24N4O5S (identical to the target compound’s estimated formula).

- Implications :

Compound D : 2-{4-[(5-Methoxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl]sulfinyl}benzimidazol-1-yl)sulfonyl]phenoxy}acetamide ()

- Key Differences :

- Benzimidazole core with a sulfinyl-pyridylmethyl group instead of pyrimidinyl-piperidine.

- Molecular weight: ~600 g/mol (estimated).

- Implications :

Pharmacological Implications

- Compound D () : Benzimidazole derivatives are historically linked to antiulcer activity, but sulfonyl-acetamide modifications may redirect toward anticancer or antimicrobial uses .

- Compound C () : The sulfamoyl group could enhance solubility but may limit blood-brain barrier penetration compared to the target compound’s sulfonyl-piperidine linker .

Biological Activity

The compound 2-(4-((3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide is a complex organic molecule with potential therapeutic applications. Its structure incorporates a pyrimidine core, piperidine ring, and various functional groups that suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 371.441 g/mol. The presence of functional groups such as sulfonamide and phenoxy contributes to its reactivity and interaction with biological targets.

The compound primarily acts as an ATP-competitive inhibitor of Protein Kinase B (PKB or Akt) , which plays a crucial role in various signaling pathways, including the phosphatidylinositol-3 kinase (PI3K)-PKB signaling pathway . This inhibition can lead to modulation of cellular processes such as proliferation, survival, and metabolism.

Biological Activities

Research indicates that compounds with similar structural features exhibit a range of biological activities:

- Anticancer Activity : The compound has shown promising results in inhibiting tumor growth in various cancer models. It effectively modulates biomarkers associated with tumor progression.

- Antimicrobial Properties : Preliminary studies suggest potential antibacterial and antifungal activities against several pathogens, including Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by inhibiting key inflammatory pathways, making it a candidate for treating inflammatory diseases.

Anticancer Studies

In vivo studies have demonstrated that the compound inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses. The mechanism involves the downregulation of PKB signaling pathways, which are often overactive in cancer cells.

Antimicrobial Activity

A series of tests evaluated the antimicrobial efficacy against various bacterial strains. The compound displayed moderate to good activity with minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL against selected pathogens.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(2-(4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one | Similar piperidine and pyrimidine structures | Antioxidant, anti-inflammatory |

| Pyrimethamine | A pyrimidine derivative used as an antimalarial | Antiprotozoal activity |

| 5-Fluorouracil | A fluorinated pyrimidine used in cancer therapy | Anticancer activity |

Q & A

Q. How can researchers optimize the synthesis of 2-(4-((3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide to improve yield and purity?

Answer: Synthesis optimization requires careful selection of reaction conditions. For example, coupling reactions involving pyrimidine and piperidine derivatives often use polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) at elevated temperatures (e.g., 120°C) to facilitate nucleophilic substitution . Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradients) is critical for isolating the target compound, though yields may remain moderate (~31%) due to steric hindrance from sulfonyl and pyrimidinyl groups . Pre-reaction computational screening of reaction pathways, as proposed by ICReDD, can reduce trial-and-error experimentation by predicting optimal solvent systems and temperatures .

Q. What analytical methods are recommended for structural characterization of this compound?

Answer: Key techniques include:

- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to resolve piperidinyl, sulfonyl, and pyrimidinyl moieties. For example, the acetamide proton typically appears as a singlet near δ 2.1 ppm .

- Infrared Spectroscopy (IR) : Peaks at ~1650–1700 cm⁻¹ confirm amide (C=O) and sulfonyl (S=O) groups .

- Melting Point Analysis : Consistency with literature values (e.g., 85–87°C for related acetamide derivatives) validates purity .

Q. What safety precautions are essential during handling and storage?

Answer:

- Handling : Use fume hoods and PPE (gloves, goggles) due to risks of skin/eye irritation (H315, H319) and toxicity (H301, H331) .

- Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the sulfonyl group .

- Emergency Response : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols (P501) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reaction efficiency data for analogous sulfonamide-piperidine derivatives?

Answer: Discrepancies in yields (e.g., 31% vs. 36% for similar reactions ) may arise from steric effects or solvent polarity. Quantum mechanical calculations (e.g., DFT) can model transition states to identify rate-limiting steps, while molecular dynamics simulations assess solvent interactions . For instance, ICReDD’s reaction path search methods integrate experimental data with computational predictions to refine variables like temperature and solvent choice, reducing variability .

Q. What experimental design strategies are effective for studying structure-activity relationships (SAR) of this compound in biological assays?

Answer:

- Factorial Design : Test variables (e.g., substituent positions on pyrimidine, piperidine conformation) systematically to identify bioactive motifs .

- Dose-Response Studies : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to determine IC₅₀ values for target enzymes or receptors.

- Control Groups : Include structurally related analogs (e.g., 2-ethylpyrimidine derivatives ) to isolate the impact of sulfonyl and acetamide groups.

Q. How can researchers address low solubility in aqueous media during in vitro studies?

Answer:

- Co-Solvent Systems : Use DMSO-water mixtures (≤1% DMSO) to maintain solubility without cytotoxicity .

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to the acetamide or pyrimidine moieties for enhanced hydrophilicity .

- Nanoparticle Encapsulation : Lipid-based carriers improve bioavailability for cell-based assays .

Q. What mechanistic insights explain the stability of the sulfonyl-piperidinyl linkage under physiological conditions?

Answer: The sulfonyl group’s electron-withdrawing nature stabilizes the adjacent piperidinyl nitrogen against hydrolysis. Computational studies (e.g., bond dissociation energy calculations) suggest that steric shielding from the 2,6-dimethylpyrimidine group further reduces susceptibility to enzymatic cleavage . In vitro stability assays (e.g., simulated gastric fluid) can validate these predictions .

Q. How should researchers design experiments to investigate metabolic pathways of this compound?

Answer:

- Isotope Labeling : Incorporate ¹⁴C or ³H at the acetamide or pyrimidine positions to track metabolites via LC-MS/MS .

- Microsomal Assays : Use liver microsomes (human/rat) to identify Phase I oxidation products (e.g., hydroxylation at the piperidine ring) .

- CYP450 Inhibition Studies : Screen against isoforms (CYP3A4, CYP2D6) to assess drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.